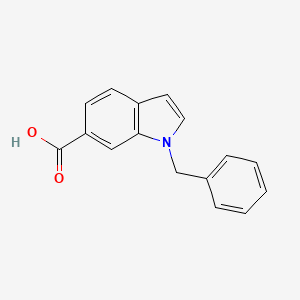

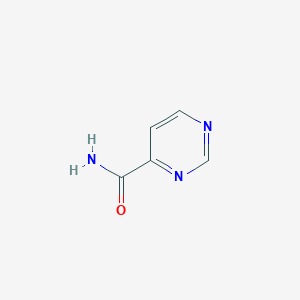

1-benzyl-1H-indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

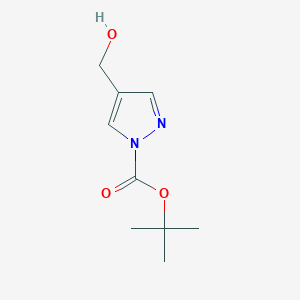

1-Benzyl-1H-indole-6-carboxylic acid (BICA) is an organic compound belonging to the class of indole carboxylic acids. BICA is a versatile compound with a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, as a reagent for the synthesis of heterocyclic compounds, and as a tool for studying the mechanism of action of various biochemical and physiological processes. This article will explore the synthesis method of BICA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Aplicaciones Científicas De Investigación

Synthesis of Ellipticine and Analogues : The compound 1-benzyl-1H-indole-6-carboxylic acid is instrumental in the synthesis of bioactive compounds like ellipticine and its analogues. Studies have shown that through specific reactions involving 1-benzylindole-2,3-dicarboxylic anhydride, high yields of 1-benzyl-3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid can be obtained, which is a precursor for the synthesis of ellipticine, a compound known for its antitumor activity (Miki et al., 2005).

Structural Importance in Fluorescent Sensors : this compound derivatives are crucial in the development of "on-off-on" switchable sensors. These sensors respond to extreme pH conditions, making them valuable in biochemical research, particularly in studying the pH dynamics inside cells under varying conditions. The carboxyl group at the indole 6-position plays a significant role in the extreme acid response of these sensors (Wan et al., 2014).

Structural Studies and Crystallography : this compound derivatives have also been used in crystallography to understand molecular interactions better. For instance, studies on 3-Carboxymethyl-1H-indole-4-carboxylic acid reveal how carboxyl groups interact within the crystal lattice and provide insights into the stability and packing of molecules in solid-state forms (Mao, 2011).

Palladium-Catalyzed Oxidative Coupling : This compound is used in the palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes. This reaction is crucial for producing highly substituted indole, dibenzofuran, and benzofuran derivatives, some of which exhibit solid-state fluorescence. These compounds have applications in material sciences and pharmaceuticals (Yamashita et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, and anticancer effects, among others .

Propiedades

IUPAC Name |

1-benzylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVFJEFCCHRILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591694 |

Source

|

| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030423-79-0 |

Source

|

| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)

![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)